Cas no 25217-77-0 (5-bromo-3-(2-nitrovinyl)indole)

5-Bromo-3-(2-nitrovinyl)indole is a halogenated nitrovinyl indole derivative with significant utility in organic synthesis and medicinal chemistry. Its bromo-substituted indole core enhances reactivity in cross-coupling reactions, while the nitrovinyl group serves as a versatile electrophile for nucleophilic additions or cyclizations. This compound is particularly valuable as an intermediate in the synthesis of bioactive molecules, including potential pharmaceuticals targeting indole-based scaffolds. Its structural features allow for selective functionalization, making it a useful building block for heterocyclic chemistry. The product is typically characterized by high purity and stability under standard storage conditions, ensuring reliable performance in synthetic applications.
5-bromo-3-(2-nitrovinyl)indole structure
25217-77-0 structure
Product Name:5-bromo-3-(2-nitrovinyl)indole
CAS No:25217-77-0
MF:C10H7BrN2O2
MW:267.078781366348
MDL:MFCD00152017
CID:913660
PubChem ID:888995
Update Time:2025-05-26

5-bromo-3-(2-nitrovinyl)indole Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-3-(2-nitrovinyl)indole
    • 5-bromo-3-(2-nitroethenyl)-1H-Indole
    • 2-(5'-bromo-3'-indolyl)-1-nitroethene
    • 5-Brom-3(β-nitro)vinylindol
    • 5-bromo-3-(2-nitro-vinyl)-indole
    • 5-bromo-3-[(Z)-2-nitroethenyl]-1H-indole
    • AC1LHKYH
    • AG-E-76625
    • CTK4F5233
    • CTK8D4683
    • DTXSID20358353
    • DB-067350
    • 25217-77-0
    • QZIAWMREHPRQEK-UHFFFAOYSA-N
    • AKOS032961464
    • MDL: MFCD00152017
    • Inchi: 1S/C10H7BrN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H
    • InChI Key: QZIAWMREHPRQEK-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(C=C[N+](=O)[O-])=CN2

Computed Properties

  • Exact Mass: 265.96900
  • Monoisotopic Mass: 265.96909g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 3
  • Topological Polar Surface Area: 61.6Ų

Experimental Properties

  • Density: 1.719±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (2.5 g/l) (25 º C),
  • PSA: 61.61000
  • LogP: 3.70100

5-bromo-3-(2-nitrovinyl)indole Pricemore >>

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Additional information on 5-bromo-3-(2-nitrovinyl)indole

Introduction to 5-Bromo-3-(2-Nitrovinyl)indole (CAS No. 25217-77-0)

5-Bromo-3-(2-nitrovinyl)indole, with the CAS number 25217-77-0, is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromine atom at the 5-position of the indole ring and a nitrovinyl group at the 3-position. These functional groups contribute to its diverse chemical reactivity and potential biological activities.

The indole scaffold is a fundamental building block in many natural products and pharmaceuticals, known for its role in various biological processes. The presence of the bromine and nitrovinyl groups in 5-bromo-3-(2-nitrovinyl)indole adds complexity and functionality, making it an attractive target for synthetic chemists and drug developers. Recent studies have highlighted the importance of such substituted indoles in the development of novel therapeutic agents, particularly in the areas of cancer treatment, neurodegenerative diseases, and anti-inflammatory drugs.

In terms of synthetic accessibility, 5-bromo-3-(2-nitrovinyl)indole can be prepared through a series of well-documented reactions. One common approach involves the reaction of 3-indolecarbaldehyde with nitromethane in the presence of a suitable base, followed by bromination at the 5-position. This method has been optimized to achieve high yields and purity, making it suitable for large-scale synthesis in both academic and industrial settings.

The biological activity of 5-bromo-3-(2-nitrovinyl)indole has been extensively studied in recent years. Research has shown that this compound exhibits potent anti-proliferative effects on various cancer cell lines, including breast cancer, colon cancer, and leukemia. The mechanism of action is believed to involve the inhibition of key signaling pathways that are critical for cell survival and proliferation. Additionally, studies have demonstrated that 5-bromo-3-(2-nitrovinyl)indole can modulate the expression of genes involved in apoptosis and cell cycle regulation.

Beyond its anti-cancer properties, 5-bromo-3-(2-nitrovinyl)indole has also shown promise in neurodegenerative disease research. Preclinical studies have indicated that this compound can protect neurons from oxidative stress and reduce inflammation in brain tissue. These findings suggest potential applications in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of 5-bromo-3-(2-nitrovinyl)indole are another area of active investigation. Initial studies have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as a therapeutic agent. Ongoing research aims to optimize these properties further through structural modifications and prodrug strategies.

In conclusion, 5-bromo-3-(2-nitrovinyl)indole (CAS No. 25217-77-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an important target for further investigation. As research continues to advance, it is likely that new insights into the mechanisms of action and therapeutic potential of this compound will emerge, paving the way for innovative treatments in various medical fields.

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